Sodium-dipotassium salt of beta-glycyrrhizic acid
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Overview
Description
Sodium-dipotassium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium-dipotassium salt of beta-glycyrrhizic acid typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion into the dipotassium salt. The process includes:
Extraction: Glycyrrhizic acid is extracted from licorice root using solvents such as ethanol or water.
Neutralization: The extracted glycyrrhizic acid is neutralized with potassium hydroxide to form dipotassium glycyrrhizinate.
Purification: The resulting compound is purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium-dipotassium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it into different glycyrrhetinic acid forms.
Substitution: Substitution reactions can modify the glycosidic bonds, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have distinct pharmacological properties .
Scientific Research Applications
Sodium-dipotassium salt of beta-glycyrrhizic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and molecular biology.
Medicine: Investigated for its therapeutic potential in treating liver diseases, inflammation, and viral infections.
Industry: Utilized in cosmetics for its skin-conditioning properties and in food as a natural sweetener
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Antiviral: Reduces the fluidity of cell membranes, inhibiting viral entry and replication.
Hepatoprotective: Modulates liver enzymes and protects against oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizic Acid: The parent compound, known for its similar pharmacological properties.
Ammonium Glycyrrhizate: Another salt form with comparable therapeutic effects.
Magnesium Isoglycyrrhizinate: A derivative used for its enhanced bioavailability and efficacy.
Uniqueness
Sodium-dipotassium salt of beta-glycyrrhizic acid is unique due to its specific salt form, which enhances its solubility and stability. This makes it particularly suitable for various pharmaceutical and industrial applications .
Properties
CAS No. |
134885-73-7 |
---|---|
Molecular Formula |
C42H59K2NaO16 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
dipotassium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.2K.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChI Key |
KJZHQWWAMWKRJG-UHFFFAOYSA-K |
Canonical SMILES |
CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[K+].[K+] |
Origin of Product |
United States |
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